Structural Characterization and Crystallographic Analysis of 7-Methyl-3-nitroquinolin-4-ol: A Methodological Whitepaper
Structural Characterization and Crystallographic Analysis of 7-Methyl-3-nitroquinolin-4-ol: A Methodological Whitepaper
Executive Summary
7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0) is a highly versatile heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. Featuring a quinoline core substituted with a 3-nitro group, a 4-hydroxyl group, and a 7-methyl group, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including TLR7/8 agonists and LRRK2 inhibitors[1][2]. Understanding its three-dimensional solid-state architecture is essential for predicting its reactivity, solubility, and interaction pathways. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, emphasizing the mitigation of its inherent stability issues and the resolution of its complex tautomeric behavior.
Physicochemical Stability and Pre-Crystallization Mitigation
Nitroaromatic compounds are notoriously susceptible to environmental degradation. Before initiating crystallization, it is imperative to validate the integrity of the bulk material to ensure that the resulting structural data reflects the pure compound rather than a degradation product.
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Causality of Degradation: The nitro group is highly sensitive to photolytic cleavage and hydrolysis. UV-Vis light exposure can induce the excitation of the nitro group, leading to radical formation or nitro-to-nitrite isomerization[1].
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Self-Validating Protocol: Conduct accelerated stability studies following ICH Q1B guidelines prior to solvent dissolution. Expose a micro-sample to 1.2 million lux·hours of UV-Vis light and monitor the degradation profile via HPLC[1].
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Validation Check: A purity retention of >99% validates the bulk powder for crystallographic studies. To mitigate further thermal and photolytic degradation during the study, all validated samples must be stored at 40°C in amber vials[1].
Supramolecular Chemistry: Tautomerism and Hydrogen Bonding Networks
The structural elucidation of 7-methyl-3-nitroquinolin-4-ol is fundamentally complicated by keto-enol tautomerization. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms[3].
In the crystalline state, this phenomenon often manifests as a disordered structure over two states, where the acidic proton is shared between the oxygen and nitrogen atoms of adjacent molecules[3].
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Mechanistic Insight: The crystal lattice is primarily stabilized by short intermolecular hydrogen bonds (e.g., O···O distances of ~2.44 Å)[3]. These acid-base units link via N—H···O and C—H···O hydrogen bonds to form extended tape structures along the crystallographic axes[4].
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π−π Stacking: These one-dimensional tapes stack into parallel layers driven by π−π interactions between the electron-deficient nitro-substituted quinoline rings, with typical centroid-centroid distances ranging from 3.55 to 3.90 Å[4].
Figure 2: Supramolecular assembly logic driven by tautomerism and non-covalent interactions.
Experimental Workflows: From Crystal Growth to SCXRD
To accurately resolve the tautomeric disorder and hydrogen bonding network, a rigorous SCXRD workflow must be employed.
Protocol 1: Thermodynamic Crystal Growth
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Solvent Selection: Dissolve 50 mg of 7-methyl-3-nitroquinolin-4-ol in a 1:1 mixture of Dichloromethane (DCM) and Methanol.
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Causality: DCM provides the necessary solubility for the rigid aromatic core, while Methanol acts as a hydrogen-bond donor/acceptor to mediate the keto-enol equilibrium and facilitate ordered packing.
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Vapor Diffusion: Place the primary uncapped vial inside a larger sealed chamber containing Hexane (anti-solvent).
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Incubation: Maintain the chamber at 4°C in absolute darkness for 72 hours.
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Causality: Slow vapor diffusion minimizes defect formation, while the dark environment prevents the aforementioned photolytic degradation of the nitro group[1].
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Validation Check: Inspect the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform optical extinction when rotated by 90°. If the crystal remains bright or shows mosaic patterns, it is twinned and must be discarded.
Protocol 2: Data Collection and Refinement
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Cryo-Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) and immediately immerse it in Paratone-N oil. Mount it on a MiTeGen loop and transfer it to a 100 K nitrogen cold stream.
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Causality: The oil prevents solvent evaporation and atmospheric oxidation. Cryo-cooling to 100 K minimizes atomic displacement parameters (ADPs), which is absolutely critical for resolving the highly mobile, disordered hydrogen atoms involved in tautomerization.
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Diffraction: Collect data using a diffractometer (e.g., Bruker APEX) equipped with Mo Kα radiation ( λ=0.71073 Å)[2]. Utilize ω and ϕ scans to ensure >99% data completeness.
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Integration & Absorption Correction: Process the frames using the instrument's software suite (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).
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Validation Check: An internal agreement factor ( Rint ) of < 0.05 validates the integration quality. A value > 0.10 suggests poor crystal quality or incorrect unit cell determination.
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Structure Solution & Refinement: Solve the structure using direct methods via the SHELX software suite (SHELXT) and perform full-matrix least-squares refinement on F2 using SHELXL[2].
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Hydrogen Atom Treatment: Locate the tautomeric hydrogen atom directly from the difference-Fourier map. If disordered, model it over two positions (e.g., O-bound and N-bound) with constrained occupancies (0.5/0.5) to accurately reflect the keto-enol states[3].
Figure 1: Step-by-step SCXRD workflow for 7-Methyl-3-nitroquinolin-4-ol structural analysis.
Quantitative Data Summary
The following table outlines the benchmark crystallographic parameters expected for high-purity nitroquinolin-4-ol derivatives. These values serve as a comparative baseline to validate the success of the refinement process[2][3][4].
Table 1: Representative Crystallographic Parameters for Nitroquinolin-4-ol Derivatives
| Parameter | Typical Value / Range | Causality / Significance |
| Crystal System | Monoclinic / Triclinic | Low symmetry is typical due to highly directional hydrogen bonding networks. |
| Space Group | P21/c or P1ˉ | Facilitates dense packing and inversion symmetry required for π−π stacking. |
| Temperature | 100(2) K | Freezes thermal motion, allowing for precise mapping of electron density. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Standard for small organic molecules; significantly reduces absorption effects. |
| R1 (Final) | < 0.05 | Indicates a high-quality structural model with excellent agreement to observed data. |
| wR2 | < 0.15 | Accounts for all data ( F2 ), confirming the overall stability of the refinement. |
| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates that the weighting scheme applied during least-squares refinement is appropriate. |
Advanced Analysis: Hirshfeld Surface Mapping
To fully bridge the gap between single-crystal data and bulk pharmaceutical properties (e.g., solubility, tableting behavior), the finalized SCXRD data should be subjected to Hirshfeld surface analysis[4]. By mapping the surface over the shape-index and dnorm , researchers can visualize and quantify the exact contributions of intermolecular interactions. The distinct deep red spots on the dnorm surface will pinpoint the exact locations of the strong O-H···O and N-H···O hydrogen bonds, definitively validating the supramolecular tape structure and providing actionable insights for structure-activity relationship (SAR) studies[3][4].
References
- Source: benchchem.
- Source: nih.
- A disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)
- Source: google.com (Google Patents)
Sources
- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]
- 2. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 3. Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
